molecular formula C27H28N4O5S B2953542 N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide CAS No. 899907-38-1

N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

Cat. No. B2953542
CAS RN: 899907-38-1
M. Wt: 520.6
InChI Key: DZULMIILBUDAAB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an amide group, a nitro group, and a thieno[3,2-d]pyrimidin-3-yl group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the molecule more susceptible to nucleophilic attack. The amide group could participate in condensation reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antioxidant Activity : A study on the synthesis of thieno[2,3-d]pyrimidine derivatives highlighted the significant radical scavenging abilities of these compounds. The presence of electron-donating and withdrawing groups was found to influence their activity, suggesting potential for antioxidant applications (Y Kotaiah et al., 2012).

  • Cerebral Protective Agents : Another research focused on novel pyrimidine derivatives exhibiting anti-anoxic activity, indicating potential as cerebral protective agents. The study emphasizes the therapeutic potential in conditions involving anoxic damage (A. Kuno et al., 1993).

  • Antidepressant and Nootropic Agents : The synthesis and pharmacological evaluation of Schiff’s bases and azetidinones derived from pyrimidine structures were investigated, showing significant antidepressant and nootropic activities. This underscores the potential of thieno[3,2-d]pyrimidin-3-yl derivatives in developing central nervous system (CNS) active agents (Asha B. Thomas et al., 2016).

  • Histone Deacetylase Inhibition : A compound structurally related to the query chemical was described as an orally active histone deacetylase inhibitor, showing promise as an anticancer drug. Such findings highlight the potential utility of thieno[3,2-d]pyrimidine derivatives in cancer therapy (Nancy Z. Zhou et al., 2008).

  • Drug Design against Chronic Myeloid Leukemia : Research on the structural analysis and molecular docking of a thieno[2,3-d]pyrimidine derivative indicated its potential as a template for drug design against chronic myelogenous leukemia (CML), showing interactions with critical protein residues involved in the disease's inhibition process (R. Moreno-Fuquen et al., 2021).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further developed as a drug candidate .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-6-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5S/c1-19-9-11-20(12-10-19)17-28-24(32)8-3-2-4-14-29-26(33)25-23(13-15-37-25)30(27(29)34)18-21-6-5-7-22(16-21)31(35)36/h5-7,9-13,15-16,23,25H,2-4,8,14,17-18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJXBHIKUOKGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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